N-(5-chloro-2-methoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide
Description
This compound is an acetamide derivative featuring a pyridazine-thiazole scaffold. Key structural elements include:
- Acetamide backbone: Substituted with a 5-chloro-2-methoxyphenyl group at the nitrogen.
- Thioether linkage: Connects the acetamide to a pyridazin-3-yl group.
- Pyridazine-thiazole core: The pyridazine ring is substituted at position 6 with a 4-methylthiazole moiety bearing a 3-methoxyphenyl group at position 2.
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-[6-[2-(3-methoxyphenyl)-4-methyl-1,3-thiazol-5-yl]pyridazin-3-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21ClN4O3S2/c1-14-23(34-24(26-14)15-5-4-6-17(11-15)31-2)18-8-10-22(29-28-18)33-13-21(30)27-19-12-16(25)7-9-20(19)32-3/h4-12H,13H2,1-3H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLOJUMWVHRKCHH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C2=CC(=CC=C2)OC)C3=NN=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)Cl)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
513.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-chloro-2-methoxyphenyl)-2-((6-(2-(3-methoxyphenyl)-4-methylthiazol-5-yl)pyridazin-3-yl)thio)acetamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following molecular formula: . Its structure features a chloro-substituted methoxyphenyl moiety linked to a thioacetamide group, which is further connected to a pyridazine derivative containing a thiazole ring. This structural complexity suggests a diverse range of interactions with biological targets.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to this compound. For instance, derivatives with similar thiazole and pyridazine structures demonstrated significant antibacterial activity against various strains:
| Compound | MIC (µg/mL) | Target Organisms |
|---|---|---|
| Compound 40 | 16 | S. aureus, E. faecalis, L. monocytogenes |
| Compound 54 | 16 | E. faecalis, L. monocytogenes |
| Compound 52 | 7.5 | R. rubra TSB, E. coli M9G |
These findings suggest that the thiazole and pyridazine components may contribute to the observed antimicrobial efficacy .
Anti-cancer Activity
The compound's potential as an anti-cancer agent has been explored through its interaction with cellular pathways. Inhibitors derived from similar scaffolds have shown the ability to inhibit CDK9-mediated transcription, leading to decreased levels of anti-apoptotic proteins like Mcl-1. This mechanism indicates that modifications on the phenyl group could enhance potency against cancer cells .
The biological activity of this compound likely involves multiple mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been identified as inhibitors of glutathione S-transferase (GST), which plays a crucial role in detoxification processes within cells.
- Cell Cycle Regulation : By inhibiting CDK9, these compounds can interfere with cell cycle progression, potentially leading to apoptosis in cancer cells.
- Antimicrobial Mechanisms : The disruption of bacterial cell wall synthesis and interference with metabolic pathways are common mechanisms observed in structurally related compounds.
Case Studies and Research Findings
In clinical settings, compounds derived from similar frameworks have been tested for their efficacy against resistant bacterial strains and various cancer types:
- Case Study on Bacterial Resistance : A study evaluated the effectiveness of thiazole-pyridazine derivatives against multi-drug resistant strains of E. coli and Staphylococcus aureus, reporting significant reductions in bacterial load in vitro.
- Cancer Cell Line Studies : Research involving human cancer cell lines demonstrated that compounds with structural similarities exhibited IC50 values in the low micromolar range, indicating potent anti-cancer effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Thiazole and Pyridazine-Based Derivatives
Example 1: N-(4-carbamimidoylbenzyl)-2-(5-chloro-3-(cyclobutylamino)-2-oxo-6-(thiophen-3-yl)pyrazin-1(2H)-yl)acetamide ()
- Structural differences : Replaces pyridazine with pyrazine and introduces a thiophene substituent.
Example 2 : 2-[(5Z)-5-(2-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide ()
- Structural differences: Features a thiazolidinone ring instead of pyridazine and a benzylidene substituent.
Triazole and Thiadiazole Analogs
Example 3 : N-(5-Chloro-2-methylphenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide ()
- Structural differences : Substitutes pyridazine-thiazole with a triazole ring and pyridin-2-yl group.
- Functional impact : Triazole derivatives often exhibit improved solubility due to hydrogen-bonding capacity, which may enhance bioavailability relative to the target compound’s lipophilic thiazole .
Example 4 : N-(3-chloro-4-fluorophenyl)-2-{[4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide ()
Bioactivity Comparison
Table 1: Anticancer Activity of Selected Analogs
Q & A
Q. Advanced Optimization Strategies
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of thiols, while reflux in triethylamine improves acylation efficiency .
- Temperature Control : Room-temperature reactions minimize side products (e.g., hydrolysis of chloroacetyl chloride), while reflux accelerates slower steps .
- Catalysis : Adding catalytic amounts of KI can improve substitution reactions by stabilizing transition states .
- Regioselectivity : Steric hindrance from the 4-methylthiazole group directs coupling to the pyridazine’s 3-position. Computational modeling (e.g., DFT) can predict reactive sites .
What analytical techniques are critical for characterizing this compound and verifying its purity?
Q. Basic Characterization Workflow
- Spectral Analysis :
- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]⁺) .
- Purity Assessment : HPLC with C18 columns (acetonitrile/water gradient) detects impurities (<5%) .
How can researchers address contradictions in reported synthetic yields for similar acetamide-thiazole derivatives?
Q. Advanced Data Contradiction Analysis
- Case Study : reports 70% yield using triethylamine/reflux, while achieves 85% yield with DMF/room temperature.
- Root Causes :
- Solvent basicity (DMF vs. triethylamine) affects deprotonation efficiency.
- Side reactions (e.g., hydrolysis) under reflux may lower yields in some protocols.
- Resolution : Design a DOE (Design of Experiments) to test solvent, temperature, and base combinations. Compare isolated yields and purity via HPLC .
What mechanistic insights explain the formation of the thioether linkage in this compound?
Advanced Mechanistic Analysis
The thioether bond forms via SN2 displacement:
- Nucleophile : Deprotonated thiol (from pyridazine) attacks the electrophilic carbon of chloroacetamide.
- Leaving Group : Chloride ion is expelled, stabilized by polar solvents like DMF.
- Kinetics : Reaction rate increases with stronger bases (e.g., K2CO3 vs. NaHCO3) due to enhanced thiolate generation .
How can structure-activity relationship (SAR) studies guide the modification of this compound for enhanced bioactivity?
Q. Advanced SAR Strategies
- Key Modifiable Sites :
- Methodology :
- Synthesize analogs via parallel synthesis.
- Test in vitro activity (e.g., enzyme inhibition assays) and correlate with computational docking studies .
What strategies are recommended for resolving low yields during the final recrystallization step?
Q. Advanced Troubleshooting
- Solvent Screening : Test binary mixtures (e.g., ethanol-DMF) to improve solubility of the crude product .
- Gradient Crystallization : Slowly cool hot saturated solutions to isolate pure crystals.
- Impurity Profiling : Use HPLC-MS to identify persistent impurities (e.g., unreacted starting materials) and adjust purification protocols .
How can computational modeling predict the metabolic stability of this compound?
Q. Advanced Computational Methods
- Tools : Use Schrödinger’s ADMET Predictor or SwissADME.
- Parameters : Calculate logP (lipophilicity), CYP450 metabolism sites, and plasma protein binding.
- Validation : Compare predictions with in vitro microsomal stability assays .
What are the common side reactions observed during the synthesis, and how can they be suppressed?
Q. Advanced Side Reaction Mitigation
- Hydrolysis of Chloroacetamide : Minimize moisture by using anhydrous solvents and inert atmospheres .
- Oxidation of Thiols : Add antioxidants (e.g., BHT) or conduct reactions under nitrogen .
- Polymerization : Control stoichiometry (1:1 molar ratio of thiol to chloroacetamide) and avoid excess base .
How can researchers validate the biological target hypothesis for this compound?
Q. Advanced Target Identification
- Proteomics : Use affinity chromatography with immobilized compound to pull down binding proteins.
- Cellular Assays : CRISPR-Cas9 knockout of suspected targets (e.g., kinases) to observe loss of compound activity .
- Structural Biology : Co-crystallize the compound with purified targets (e.g., X-ray crystallography) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
